molecular formula C8H7N3O2 B1585445 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid CAS No. 57892-73-6

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid

Cat. No.: B1585445
CAS No.: 57892-73-6
M. Wt: 177.16 g/mol
InChI Key: RLORFBCHRYBAEG-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The imidazo[1,2-a]pyrimidine scaffold is known for its versatility and has been incorporated into various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α-halo acids under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring . Another approach involves the use of multicomponent reactions where aldehydes, amines, and isocyanides are reacted together to form the desired product .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid is unique due to its specific arrangement of nitrogen atoms within the imidazo[1,2-a]pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-7(13)4-6-5-11-3-1-2-9-8(11)10-6/h1-3,5H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLORFBCHRYBAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206602
Record name Imidazo(1,2-a)pyrimidine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57892-73-6
Record name Imidazo(1,2-a)pyrimidine-2-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057892736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 57892-73-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo(1,2-a)pyrimidine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid
2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid
2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid
2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid
2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid
2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid

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